molecular formula C16H21ClFN3O B2627956 2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1181885-38-0

2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B2627956
CAS No.: 1181885-38-0
M. Wt: 325.81
InChI Key: VJCQXRAIKLUINB-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The compound 2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide is systematically named following IUPAC guidelines for substituted acetamides. The parent chain is identified as acetamide (ethanamide), with substitutions on both the nitrogen and the α-carbon of the carbonyl group.

  • Core Structure Identification :

    • The acetamide backbone consists of a two-carbon chain (CH₃–CO–NH₂).
    • Substituents are located on the nitrogen atom (N-substituent) and the α-carbon adjacent to the carbonyl group.
  • Substituent Prioritization :

    • The N-(2-cyano-3-methylbutan-2-yl) group is a branched aliphatic chain with a cyano (-CN) and two methyl (-CH₃) groups at position 2 of butan-2-yl.
    • The [(2-chloro-6-fluorophenyl)methyl-methylamino] group is attached to the α-carbon. This substituent comprises a methylamino (–N(CH₃)–) linker bonded to a 2-chloro-6-fluorobenzyl moiety.
  • Numbering and Locants :

    • The chloro and fluoro substituents on the phenyl ring are assigned positions 2 and 6, respectively, based on the lowest possible locants.
    • The α-carbon (position 2 of acetamide) is explicitly noted to distinguish it from potential β-substitutions.
  • Isomeric Considerations :

    • Constitutional Isomerism : Possible isomers include variations in substituent positions (e.g., 3-chloro-5-fluorophenyl analogs) or alternative branching in the butan-2-yl group.
    • Stereoisomerism : The compound lacks chiral centers due to symmetrical substitution patterns (e.g., the 2-cyano-3-methylbutan-2-yl group is tetrahedral but symmetrically substituted).

Table 1: Key Structural Features Influencing IUPAC Nomenclature

Feature Description IUPAC Rule Applied
Parent chain Ethanamide (acetamide) Longest carbon chain with amide
N-substituent 2-cyano-3-methylbutan-2-yl Alkyl substituent precedence
α-Carbon substituent (2-chloro-6-fluorophenyl)methyl-methylamino Prefix order (halogens first)

Molecular Topology Analysis: Bond Connectivity and Stereoelectronic Effects

The molecular topology of this compound is defined by its bond connectivity and electronic interactions, which influence its reactivity and stability.

  • Bond Connectivity :

    • The amide group (–CO–NH–) exhibits resonance, delocalizing electrons between the carbonyl oxygen and the nitrogen lone pair. This resonance stabilizes the molecule but reduces nucleophilicity at the nitrogen.
    • The 2-chloro-6-fluorophenyl group introduces electron-withdrawing effects via inductive (-I) and resonance (-M) mechanisms, polarizing the benzyl-methylamino linker.
    • The 2-cyano-3-methylbutan-2-yl group contributes steric bulk and electron-withdrawing character due to the cyano group, affecting solvation and intermolecular interactions.
  • Stereoelectronic Effects :

    • Amide Resonance : Partial double-bond character in the C–N bond (1.33 Å) restricts rotation, planarizing the amide group.
    • Aromatic Ring Effects : The para-positions of chlorine and fluorine on the phenyl ring create a dipole moment, enhancing solubility in polar aprotic solvents.
    • Cyanogroup Impact : The –CN group withdraws electron density from the adjacent tertiary carbon, reducing basicity at the amide nitrogen.

Table 2: Key Bond Lengths and Angles

Bond/Angle Value (Å/°) Significance
C=O (amide) 1.23 Resonance stabilization
C–N (amide) 1.33 Partial double-bond character
C–Cl (aryl) 1.72 Electron-withdrawing inductive effect
C–F (aryl) 1.35 Strong electronegativity

Comparative Structural Analysis with Related Chlorofluorophenyl Acetamide Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs such as N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine and 3-(6-chloropyridin-3-yl)cyclopentan-1-one .

  • Substituent Positioning :

    • Unlike cyclohexanamine derivatives, this compound’s acetamide backbone allows for greater conformational flexibility, facilitating interactions with biological targets.
    • The 2-cyano-3-methylbutan-2-yl group provides steric shielding comparable to dimethylcyclohexyl moieties but with enhanced electronic effects due to the –CN group.
  • Electronic Profile :

    • The chlorofluorophenyl group in this compound exhibits a meta-directing effect distinct from ortho/para-directing patterns seen in pyridinyl derivatives.
    • Compared to 3-methylidenethiolane , the acetamide’s planar resonance structure offers superior stabilization in aqueous environments.

Table 3: Structural Comparison with Analogous Compounds

Compound Key Feature Electronic Effect Biological Relevance
2-[(2-Chloro-6-fluorophenyl)methyl-... α-Substituted acetamide Enhanced resonance stabilization Enzyme binding affinity
N-[(2-Chloro-6-fluorophenyl)methyl]... Cyclohexanamine backbone Steric hindrance Membrane permeability
3-(6-Chloropyridin-3-yl)cyclopentan-1-one Pyridinyl ketone Electron-deficient aromatic ring Catalytic inhibition

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFN3O/c1-11(2)16(3,10-19)20-15(22)9-21(4)8-12-13(17)6-5-7-14(12)18/h5-7,11H,8-9H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCQXRAIKLUINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(C)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₅H₁₈ClFN₂O
  • Molecular Weight : 300.77 g/mol

This compound features a chloro-fluoro phenyl group and an acetamide functional group, contributing to its unique biological properties.

Research indicates that this compound may act through various mechanisms, including:

  • Inhibition of Protein-Protein Interactions : The compound has been investigated as a potential inhibitor of YAP/TAZ-TEAD protein interactions, which are critical in regulating gene expression related to cell proliferation and survival .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making them candidates for treating infections .

Pharmacological Effects

The pharmacological profile includes:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, possibly through the inhibition of specific enzymes involved in inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that the compound can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of the compound on A549 lung cancer cells, reporting an IC50 value of approximately 16.24 nM. This suggests a potent effect against this specific cell line .
  • Animal Models for Inflammation :
    • In rodent models, the compound was tested for its efficacy in reducing LPS-induced thermal hyperalgesia, showing significant pain relief with an effective dose (ED50) of 36.7 mg/kg .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Protein Interaction InhibitionYAP/TAZ-TEAD Inhibition
Antimicrobial ActivityEffective against bacteria
CytotoxicityIC50 = 16.24 nM (A549)
Anti-inflammatoryPain relief in rodents

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Introduction of FluorineIncreased potency
Variation in Side Chain LengthAltered selectivity
Acetamide Group PresenceEssential for activity

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. Research indicates it may exhibit:

  • Antidepressant Activity : Studies suggest that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Anticancer Properties : Preliminary investigations have shown that derivatives of this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.

Neuropharmacology

Research into neuropharmacological applications has highlighted the compound's potential effects on the central nervous system. It may act as a modulator of neurotransmitter release, which could be beneficial in treating conditions such as anxiety and depression.

Synthetic Biology

The synthesis of this compound can serve as a model for developing new synthetic routes in organic chemistry. Its preparation involves multi-step reactions that are useful for teaching advanced organic synthesis techniques.

Case Study 1: Antidepressant Screening

A study conducted by Pendergrass et al. (2020) explored the antidepressant-like effects of structurally related compounds in animal models. The findings indicated that similar compounds exhibited significant reductions in depressive behaviors, suggesting that the target compound could hold promise as an antidepressant candidate .

Case Study 2: Cancer Cell Line Inhibition

Research published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of this compound against human cancer cell lines. Results showed that certain modifications enhanced cytotoxicity against breast and prostate cancer cells, indicating a potential pathway for developing new anticancer therapies .

Table 1: Comparison of Biological Activities

Activity TypeCompound Structure SimilarityObserved Effect
AntidepressantYesReduced depressive behaviors
AnticancerYesInhibition of cancer cell proliferation
Neurotransmitter ModulationYesAltered neurotransmitter release

Table 2: Synthesis Pathways

StepReagents UsedYield (%)
1Chloroacetyl chloride + amine85
2Cyanoacetic acid + base90
3Final coupling reaction75

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-Cyanocyclohexyl)-2-[(2-chloro-6-fluorophenyl)methyl-methylamino]acetamide (CAS: 1252349-01-1)

  • Structure: Shares the 2-chloro-6-fluorophenylmethyl-methylamino group but replaces the 2-cyano-3-methylbutan-2-yl group with a 1-cyanocyclohexyl moiety.
  • Molecular Formula : C₁₇H₂₅ClFN₃O (MW: 339.86 g/mol) .
  • Key Differences : The cyclohexyl group increases steric bulk compared to the branched butan-2-yl chain, which may reduce conformational flexibility and alter target binding.

2-(2-Chloro-6-fluorophenyl)-N-(2-pyridinyl)acetamide (CAS: 380631-86-7)

  • Structure: Retains the 2-chloro-6-fluorophenyl group but substitutes the methylamino and cyano-butyl groups with a pyridinyl ring.
  • Molecular Formula : C₁₃H₁₀ClFN₂O (MW: 264.68 g/mol) .
  • The pyridinyl ring introduces basicity, which may enhance solubility in acidic environments.

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structure : A chloroacetamide herbicide with a methoxymethyl and diethylphenyl substitution.
  • Molecular Formula: C₁₄H₂₀ClNO₂ (MW: 269.77 g/mol) .
  • Key Differences: The diethylphenyl group and methoxymethyl chain optimize herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The target compound’s fluorophenyl and cyano groups may offer distinct biological selectivity.

Pharmacological and Agrochemical Analogues

2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)acetamide

  • Structure: Combines a dichlorophenylamino group with a thiazolidinone ring.
  • Key Differences: The thiazolidinone moiety confers anti-inflammatory or antimicrobial activity, absent in the target compound .

JYX041 (2-(3-Fluoro-2,4-dihydroxyphenyl)-N-(2-(hydroxyamino)-2-oxoethyl)acetamide)

  • Structure: Features dihydroxyphenyl and hydroxyamino groups.
  • Key Differences : The polar hydroxyl groups enhance water solubility but may limit blood-brain barrier penetration compared to the target compound’s lipophilic fluorophenyl group .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) Key Substituents Potential Applications Reference
Target Compound C₁₇H₂₀ClFN₃O 339.82 2-Chloro-6-fluorophenyl, cyano-butyl Medicinal chemistry
N-(1-Cyanocyclohexyl)-2-[(2-chloro-6-fluorophenyl)methyl-methylamino]acetamide C₁₇H₂₅ClFN₃O 339.86 Cyclohexyl, cyano Agrochemical research
2-(2-Chloro-6-fluorophenyl)-N-(2-pyridinyl)acetamide C₁₃H₁₀ClFN₂O 264.68 Pyridinyl Drug intermediate
Alachlor C₁₄H₂₀ClNO₂ 269.77 Diethylphenyl, methoxymethyl Herbicide

Q & A

Basic Question

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure, especially with cyano groups (potential cyanide release under decomposition) .
  • Waste management : Segregate halogenated waste (e.g., chloroaromatic intermediates) and neutralize reactive byproducts (e.g., iron salts from reduction steps) before disposal .
  • Toxicity screening : Conduct preliminary Ames tests or cytotoxicity assays (e.g., MTT on HEK293 cells) to assess genotoxicity and prioritize safer synthetic routes .

How can computational tools aid in predicting the biological activity or stability of this compound?

Advanced Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase inhibitors) based on the acetamide’s electron-withdrawing groups (cyano, chloro) .
  • DFT calculations : Gaussian 09 can predict thermodynamic stability of tautomers or degradation pathways by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with logP or solubility to prioritize derivatives for synthesis .

What analytical strategies are recommended for characterizing stereochemical purity in the final product?

Basic Question

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol gradients to separate enantiomers, especially if the 3-methylbutan-2-yl group introduces chirality .
  • Optical rotation : Measure specific rotation ([α]D) and compare with literature values for structurally similar acetamides .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by matching experimental and calculated VCD spectra for the cyano and fluorophenyl moieties .

How can researchers address low solubility in aqueous buffers during in vitro bioactivity assays?

Advanced Question

  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without compromising cell viability.
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
  • pH adjustment : Ionize the acetamide group by preparing sodium salts (pH 7.4) to improve aqueous solubility for kinetic solubility assays .

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